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Compound of Interest

Compound Name:
N-(2,4,6-

Trimethylphenyl)formamide

CAS No.: 6784-26-5

Cat. No.: B1621694 Get Quote

Executive Summary: The "Goldilocks" Steric Agent
In the landscape of amide-based reagents, N-Formylmesidine (N-Mes) occupies a critical

"Goldilocks" zone. It provides significantly greater steric shielding than N,N-Dimethylformamide

(DMF) or N-Formylaniline, yet avoids the extreme kinetic inhibition associated with super-bulky

analogues like N-Formyl-2,6-diisopropylaniline (N-Dipp).

This balance makes N-Formylmesidine the reagent of choice when:

Selectivity is paramount: Directing Vilsmeier-Haack formylation to sterically accessible

positions.

Catalyst Stability is required: Serving as a precursor for N-Heterocyclic Carbenes (NHCs)

where the mesityl wingtip provides robust protection of the active center without blocking

substrate access.

Structural Analysis & Steric Parameters
Comparative Steric Hierarchy
The steric influence of formamides is dictated by the effective volume of the
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-substituent and its rotational freedom. The following hierarchy is established based on
crystallographic cone angles and Percent Buried Volume (

) of derived metal complexes:

Parameter
DMF

(Reference)
N-Formylaniline

N-

Formylmesidine
N-Formyl-Dipp

-Substituent Methyl Phenyl
2,4,6-

Trimethylphenyl

2,6-

Diisopropylpheny

l

Steric Class Minimal Low Medium-High Extreme

Ortho-Blocking None H (Negligible)
Methyl

(Significant)

Isopropyl

(Severe)

Aryl Rotation

Barrier
N/A ~2.5 kcal/mol ~9-10 kcal/mol >15 kcal/mol

Coordination

Capacity
High (3+ ligands) High

Medium (3

ligands)

Low (2 ligands

max)

Technical Insight: The ortho-methyl groups in N-Formylmesidine restrict the rotation of the aryl

ring relative to the amide plane. While phenyl rings in N-Formylaniline rotate freely at room

temperature, the mesityl group is conformationally locked on the NMR timescale at lower

temperatures, creating a permanent "wall" of steric protection.

Mechanism of Steric Shielding
The steric bulk of N-Formylmesidine is not just about volume; it is about directional shielding.

DMF/N-Methyl: The small methyl group allows nucleophiles to approach the carbonyl carbon

from almost any trajectory.
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N-Mes: The ortho-methyls create a "picket fence" effect. This forces incoming nucleophiles

(in Vilsmeier-Haack) or substrates (in NHC catalysis) to adopt specific trajectories, thereby

inducing high regio- and enantioselectivity.

Kinetic Consequence
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Figure 1: Conceptual visualization of steric access to the active center. N-Formylmesidine

allows reaction but restricts trajectory, enhancing selectivity.

Experimental Protocols
Synthesis of N-Formylmesidine
Objective: High-yield synthesis of N-Formylmesidine from Mesidine (2,4,6-trimethylaniline).

Rationale: Direct formylation using formic acid is preferred over acetic formic anhydride for

atom economy and ease of purification.

Reagents:
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Mesidine (2,4,6-Trimethylaniline) [1.0 equiv]

Formic Acid (98%) [1.5 equiv]

Toluene (Solvent)

Dean-Stark Trap (for water removal)

Protocol:

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark

apparatus topped with a reflux condenser.

Charging: Add Mesidine (13.5 g, 100 mmol) and Toluene (100 mL) to the RBF.

Addition: Add Formic Acid (5.7 mL, 150 mmol) dropwise at room temperature. Note:

Exothermic reaction; ensure controlled addition.

Reflux: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the Dean-Stark

trap.

Completion: Continue reflux until water evolution ceases (approx. 3-5 hours).

Workup: Cool to room temperature. The product may crystallize directly. If not, concentrate

the toluene solution under reduced pressure (Rotavap).

Purification: Recrystallize the crude solid from hot ethanol or ethyl acetate/hexanes.

Validation:

Appearance: White/Colorless needles.

1H NMR (CDCl3): Look for cis/trans rotamer peaks of the formyl proton (~8.0-8.4 ppm)

and the distinct mesityl methyl signals (2.2 ppm, 2.3 ppm).

Protocol: Variable Temperature (VT) NMR for Rotational
Barrier
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To experimentally verify the steric rigidity compared to DMF:

Sample: Dissolve 10 mg N-Formylmesidine in 0.6 mL DMSO-d6.

Acquisition: Acquire 1H NMR spectra at 25°C, 50°C, 75°C, 100°C, and 125°C.

Analysis: Observe the coalescence of the ortho-methyl signals (or the formyl proton

rotamers).

DMF: Coalescence typically occurs around 110-120°C.

N-Mes: Expect a higher coalescence temperature or distinct broadening patterns due to

the clash between the formyl oxygen and the ortho-methyls.

Applications & Performance Data
Vilsmeier-Haack Formylation Selectivity
When used as a Vilsmeier reagent (with POCl3), N-Formylmesidine generates a bulky

chloroiminium salt.

Substrate: 3-substituted indoles or electron-rich arenes.

Observation:

DMF-POCl3: Attacks the most electron-rich position, often ignoring steric crowding.

N-Mes-POCl3: Due to the bulk of the mesityl group, this reagent discriminates against

sterically hindered positions, favoring para over ortho formylation in substituted benzenes,

or reducing side-reactions at sterically congested nucleophilic sites.

NHC Precursor Utility
N-Formylmesidine is a key intermediate in the synthesis of IMes (1,3-bis(2,4,6-

trimethylphenyl)imidazol-2-ylidene).

Role: The mesityl group provides the "wingtip" steric bulk essential for the catalyst's lifecycle.

Comparison:
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IMes (from N-Mes): Flexible enough to allow substrate approach; ideal for standard cross-

coupling (Suzuki-Miyaura).

IPr (from N-Dipp): More rigid; required for difficult couplings (e.g., sterically hindered aryl

chlorides) but can be too bulky for some small substrates.
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Figure 2: Optimized synthesis workflow for N-Formylmesidine emphasizing water removal for

high yield.
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To cite this document: BenchChem. [Steric Bulk & Electronic Profiling: N-Formylmesidine vs.
Common Formamides]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1621694#steric-bulk-comparison-of-n-
formylmesidine-and-other-formamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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